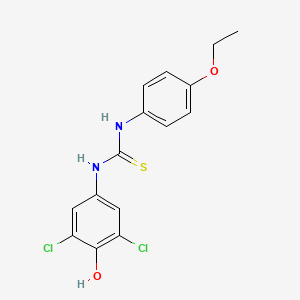![molecular formula C16H11ClN2OS2 B4718962 N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B4718962.png)
N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and cancer.
Mécanisme D'action
N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This results in the suppression of cytokine production and immune responses mediated by JAK3-dependent cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
Biochemical and Physiological Effects:
N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide has been shown to effectively suppress inflammation and immune responses in preclinical studies. In animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis, N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide has been shown to reduce disease severity and improve clinical symptoms. In organ transplant models, N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide has been shown to prevent transplant rejection by suppressing immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide has several advantages as a research tool, including its high selectivity and potency for JAK3 inhibition, its well-characterized mechanism of action, and its availability as a commercially available compound. However, N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide also has some limitations, including its potential off-target effects on other JAK family members, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Orientations Futures
For research on N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide include the development of more selective and potent JAK3 inhibitors, the optimization of dosing and administration regimens, and the evaluation of its long-term safety and efficacy in clinical trials. Additionally, N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide may have potential applications in other diseases, such as cancer, where JAK3 signaling plays a critical role in tumor growth and progression.
Applications De Recherche Scientifique
N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, multiple sclerosis, and organ transplant rejection. In preclinical studies, N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide has been shown to effectively inhibit JAK3 signaling and cytokine production, leading to the suppression of inflammation and immune responses.
Propriétés
IUPAC Name |
N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS2/c17-12-10-11(19-16(20)14-4-3-9-21-14)6-7-13(12)22-15-5-1-2-8-18-15/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFXTSBTVOIPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-fluorophenoxy)butyl]piperidine](/img/structure/B4718884.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4718893.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4718899.png)
![ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4718905.png)
![3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4718910.png)

![3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B4718918.png)
![4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718925.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4718936.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B4718946.png)
![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4718948.png)
![4-(2-chloro-6-fluorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4718954.png)
![2-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide](/img/structure/B4718963.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4718976.png)